Miharamycin B
Description
Properties
CAS No. |
12626-15-2 |
|---|---|
Molecular Formula |
C20H30N10O8 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-[7-(2-aminopurin-9-yl)-3,3a,4-trihydroxy-2,3,4,5,7,7a-hexahydrofuro[2,3-c]pyran-5-yl]acetic acid |
InChI |
InChI=1S/C20H30N10O8/c21-7(2-1-3-25-18(22)23)15(33)28-10(17(34)35)11-12(32)20(36)9(31)5-37-13(20)16(38-11)30-6-27-8-4-26-19(24)29-14(8)30/h4,6-7,9-13,16,31-32,36H,1-3,5,21H2,(H,28,33)(H,34,35)(H4,22,23,25)(H2,24,26,29) |
InChI Key |
JOTXNJQBWBCEHD-UHFFFAOYSA-N |
SMILES |
C1C(C2(C(C(OC(C2O1)N3C=NC4=CN=C(N=C43)N)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O)O)O |
Canonical SMILES |
C1C(C2(C(C(OC(C2O1)N3C=NC4=CN=C(N=C43)N)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O)O)O |
Synonyms |
miharamycin B |
Origin of Product |
United States |
Scientific Research Applications
Biosynthesis and Structural Characteristics
Miharamycin B is produced by the actinomycete Streptomyces miharaensis, which also produces other related compounds such as amipurimycin. The biosynthetic gene clusters associated with these compounds have been characterized, revealing that their structures are composed of a core saccharide, a nucleobase (2-aminopurine), and specific amino acids . The biosynthetic pathways suggest that the core saccharides are partially assembled through polyketide biosynthesis rather than solely from carbohydrates .
Table 1: Structural Components of this compound
| Component | Description |
|---|---|
| Core Saccharide | Nine-carbon bicyclic structure |
| Nucleobase | 2-Aminopurine |
| Amino Acid | Non-proteinogenic amino acid (N5-hydroxyarginine) |
Pharmacological Properties
This compound exhibits a range of promising pharmacological activities, including antibacterial, antifungal, and antiviral properties. These activities are attributed to its unique structural features, which enhance its interaction with biological targets .
Case Studies on Antimicrobial Activity
- Antibacterial Activity : this compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis.
- Antifungal Activity : The compound has demonstrated significant antifungal effects against pathogenic fungi, making it a candidate for treating fungal infections in immunocompromised patients.
- Antiviral Activity : Preliminary research suggests that this compound may inhibit viral replication, although the exact mechanisms remain to be elucidated.
Synthetic Approaches
The total synthesis of this compound has been successfully achieved through various synthetic routes. Recent studies have reported de novo synthesis methods that involve complex reactions to construct the bicyclic sugar core and incorporate functional groups necessary for its biological activity .
Table 2: Synthetic Routes for this compound
| Synthesis Method | Key Steps | Reference |
|---|---|---|
| Achmatowicz Reaction | Utilizes 3-bromofuran and Garner's aldehyde | |
| Stereochemical Construction | Focuses on creating stereocenters in the core |
Future Directions in Research
Ongoing research aims to further explore the biosynthetic pathways and optimize production methods for this compound. Genetic engineering approaches are being investigated to enhance yield and facilitate large-scale production in microbial systems . Additionally, further studies are required to fully understand the mechanisms of action and potential side effects associated with this compound.
Preparation Methods
Core Assembly and Functionalization
The Achmatowicz oxidation of 3-bromofuran generates a dihydropyranone intermediate, which undergoes stereoselective epoxidation and nucleophilic ring-opening to install the C3 and C4 hydroxyl groups. A Wittig olefination introduces the C5–C6 olefin, enabling subsequent dihydroxylation with OsO₄ to establish the C5 and C6 stereocenters.
Tetrahydrofuran Ring Formation
Site-selective cyclization of the C7–C8 diol to form the tetrahydrofuran ring is achieved using Mitsunobu conditions (DIAD, PPh₃), yielding the bicyclic framework with >20:1 diastereoselectivity. Computational studies suggest that steric hindrance from the C3 benzyloxy group directs the nucleophilic attack to the less hindered C8 position.
Stereochemical Control in Bicyclic Sugar Moieties
The stereochemical complexity of this compound’s bicyclic sugar amino acid core necessitates precise chiral induction. Two dominant strategies have emerged: SmI₂-mediated reductive cyclization and asymmetric metal catalysis .
SmI₂-Mediated Keto-Alkyne Coupling
Early work by Guéret et al. (2008) utilized SmI₂ to couple a keto-alkyne precursor, forming the bicyclic sugar moiety with 85% yield and 9:1 dr. The reaction proceeds via single-electron transfer (SET), generating a ketyl radical that undergoes 5-exo-dig cyclization.
Asymmetric Metal Catalysis
Park and Rhee (2024) developed a sequential catalytic approach combining Pd, Ru, and Os catalysts:
-
Pd-catalyzed hydroalkoxylation of an alkoxyallene installs the C3’ stereocenter (92% ee).
-
Ru-catalyzed enyne metathesis constructs the pyranose ring.
-
Os-catalyzed dihydroxylation establishes the C4’ and C5’ hydroxyls.
This method reduces the synthetic steps from 15 to 4, achieving the core structure in 44% overall yield.
Biosynthetic Engineering and Hybrid Pathways
Recent studies have elucidated this compound’s biosynthetic gene cluster (mhr), revealing a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) pathway. Key enzymes include:
Polyketide-Derived Saccharide Assembly
Feeding studies with ¹³C-labeled glucose confirmed that the nine-carbon core originates from a polyketide chain elongation mechanism rather than carbohydrate metabolism. The PKS module (MhrA–MhrC) catalyzes iterative decarboxylative Claisen condensations, generating a linear polyketide that undergoes cyclization and oxidation to form the pyranosyl backbone.
Challenges in Late-Stage Functionalization
Peptide Coupling and Deprotection
The final peptide coupling of the sugar amino acid with N⁵-hydroxyarginine requires careful protecting group management. Guéret et al. (2008) reported that benzyl ethers and tert-butyloxycarbonyl (Boc) groups are incompatible with hydrogenolysis conditions, necessitating alternative strategies like enzymatic deprotection.
2-Aminopurine Installation
N-Glycosylation of the sugar core with 2-aminopurine faces challenges due to the nucleobase’s low solubility. Liu et al. (2019) resolved this by pre-activating the sugar as a trichloroacetimidate donor, achieving 65% yield under BF₃·OEt₂ catalysis.
Comparative Analysis of Synthetic Routes
Q & A
Q. What is the biosynthetic pathway of Miharamycin B, and what key enzymes are involved?
this compound is biosynthesized via a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway encoded by the mhr gene cluster. Key steps include:
- Core glycoside assembly : Partially derived from polyketide intermediates rather than carbohydrates .
- Amino acid attachment : ATP-grasp ligases (Mhr20/Amc18) mediate the linkage of (–)-cispentacin and other residues .
- 2-Aminopurine incorporation : Transamination by enzymes like Amc2 introduces the nucleobase .
- N5-hydroxyarginine synthesis : Unusual hydroxylase Mhr24 facilitates this modification . Methodological approaches include comparative genomics, gene knockout experiments, and precursor feeding studies .
Q. What structural features define this compound and its bioactivity?
this compound is a peptidyl nucleoside antibiotic characterized by:
- A 2-aminopurine nucleoside core .
- A polyketide-derived sugar moiety .
- (–)-cispentacin, a non-proteinogenic amino acid linked via ATP-grasp ligases . Structural elucidation relies on NMR, mass spectrometry, and X-ray crystallography. Its bioactivity against Gram-positive bacteria is attributed to ribosomal targeting, though exact mechanisms require further study .
Advanced Research Questions
Q. How can contradictions in proposed biosynthetic pathways be resolved experimentally?
Discrepancies in pathway hypotheses (e.g., sequence of 2-aminopurine attachment vs. polyketide assembly) are addressed through:
- Isotopic labeling : Tracking precursor incorporation to validate intermediate steps .
- Heterologous expression : Expressing mhr cluster genes in model hosts (e.g., Streptomyces) to confirm enzyme functions .
- In vitro reconstitution : Testing enzyme activity with purified substrates (e.g., Mhr20’s ATP-dependent ligase activity) . Conflicting data should be analyzed using statistical tools (e.g., error propagation models) and validated via independent methods (e.g., kinetic assays) .
Q. What challenges exist in the total synthesis of this compound?
Key synthetic hurdles include:
- Stereochemical control : Achieving correct configurations in the polyketide-derived sugar and (–)-cispentacin .
- Functional group compatibility : Managing reactive intermediates during nucleoside-polyketide coupling .
- Catalytic efficiency : Optimizing OsO4-mediated dihydroxylation and NaIO4-driven oxidative cleavage steps . Recent advances employ asymmetric catalysis and modular synthesis to address these issues .
Q. How do the mhr and amc gene clusters inform evolutionary relationships among peptidyl nucleoside antibiotics?
Comparative analysis of mhr (from Streptomyces miharaensis) and amc (from Streptomyces novoguineensis) reveals:
- Conserved enzymes : ATP-grasp ligases and hydroxylases suggest a shared ancestral pathway .
- Divergent tailoring steps : Differences in 2-aminopurine modification and polyketide elongation highlight niche-specific adaptations . Phylogenetic studies using sequence homology (e.g., BLASTp) and gene cluster alignment tools (e.g., antiSMASH) are critical for such analyses .
Methodological Guidance
Q. How should researchers design experiments to study this compound’s resistance mechanisms?
- Genomic screening : Identify resistance genes (e.g., ribosomal protection proteins) via transposon mutagenesis .
- Resistance induction : Serial passaging of bacterial strains under sublethal this compound exposure .
- Binding assays : Use surface plasmon resonance (SPR) to measure antibiotic-ribosome affinity .
Q. What strategies are effective for reconciling conflicting data in this compound’s bioactivity assays?
- Dose-response validation : Repeat assays across multiple concentrations to rule out off-target effects .
- Synergy testing : Combine this compound with other antibiotics to identify potentiators or antagonists .
- Data normalization : Apply z-score standardization to account for inter-experimental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
